molecular formula C16H14N2O2S B2919574 N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 863512-80-5

N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No. B2919574
CAS RN: 863512-80-5
M. Wt: 298.36
InChI Key: CYKJJYTWSXPZGM-UHFFFAOYSA-N
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Description

“N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains a furan ring and a thiazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The thiazole ring is also a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of both furan and thiazole rings . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .

Scientific Research Applications

Synthesis and Antibacterial Activities

  • A study described the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues, which showed significant in vitro antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus (Siddiqa et al., 2022).
  • Another research focused on synthesizing new 1,2,4-Triazole Schiff Base and Amine Derivatives with observed antibacterial, antiurease, and antioxidant activities (Sokmen et al., 2014).

Antiallergic Compounds

  • A study on the synthesis of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides revealed their potent antiallergic activity (Georgiev et al., 1987).

Antimicrobial and Antioxidant Activity

  • Research on 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides indicated significant antimicrobial and antioxidant properties (Devi et al., 2010).

Synthesis and Reactivity

  • Studies on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)thiazolo[5,4-f]quinoline were conducted, focusing on electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Antibacterial Activities

  • Naphtho[2,1-b]Furan derivatives were synthesized and exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria (Nagarsha et al., 2022).

Inhibitors of Lethal H5N1 Influenza A Viruses

  • Furan-carboxamide derivatives were identified as novel inhibitors of the lethal H5N1 influenza A virus (Yongshi et al., 2017).

properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(14-7-4-10-20-14)17-9-8-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKJJYTWSXPZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330878
Record name N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

863512-80-5
Record name N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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